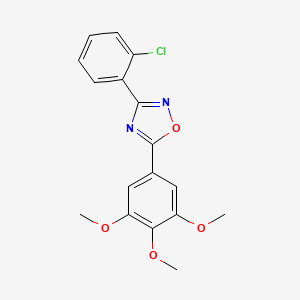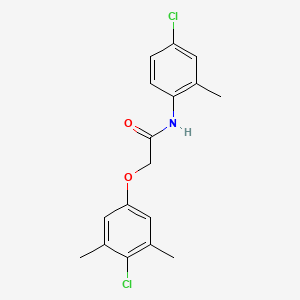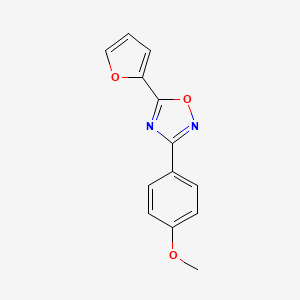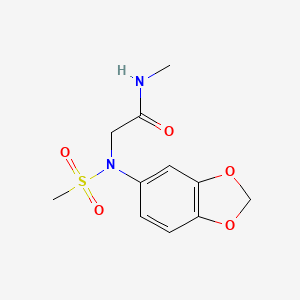
3-(2-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole" belongs to the 1,2,4-oxadiazole class, which has garnered interest for its diverse biological activities and chemical properties. 1,2,4-Oxadiazoles are heterocyclic compounds that have been studied for their potential in various applications, including medicinal chemistry due to their structural similarity to biologically important molecules.
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including compounds similar to the one , typically involves cyclization reactions. For instance, N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazides undergo cyclization in acetic anhydride to form 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. These synthesis methods are verified through elemental analysis, IR, (1)H NMR, and (13)C NMR, with some compounds further analyzed by X-ray crystallography for structure verification (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of related 1,2,4-oxadiazole derivatives has been established through spectroscopic data and, in some cases, X-ray crystallography. These studies reveal the arrangement of substituents around the oxadiazole core and the impact of these substituents on the compound's overall geometry and electronic structure (Chen et al., 2007).
Chemical Reactions and Properties
1,2,4-Oxadiazole derivatives undergo various chemical reactions, including thioetherification and oxidation, to form sulfide and sulfonyl compounds. These reactions are often catalyzed by metals such as indium or by compounds like ammonium molybdate in specific solvents, showcasing the versatility of oxadiazole derivatives in chemical synthesis (Chen et al., 2007).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of 1,2,4-oxadiazole compounds under different conditions. For example, the crystal structure analysis provides insights into the stability and reactivity of these compounds, as well as their potential interactions in biological systems (Baral et al., 2018).
Chemical Properties Analysis
The chemical properties of 1,2,4-oxadiazoles, including reactivity, stability, and electronic characteristics, are influenced by their functional groups and substitution patterns. These properties are essential for predicting the behavior of these compounds in chemical reactions and their potential biological activities (Jin et al., 2006).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-21-13-8-10(9-14(22-2)15(13)23-3)17-19-16(20-24-17)11-6-4-5-7-12(11)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDLETLZDZNJEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-1-propanone](/img/structure/B5817458.png)
![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)





![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)

![3-(4-chlorophenyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5817521.png)

![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)
![4-bromo-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817535.png)
